Halofuginone
Overview
Description
Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga (Chang Shan). It is primarily known for its use as a coccidiostat in veterinary medicine and has shown potential in treating various human diseases, including autoimmune disorders, cancer, and fibrosis .
Mechanism of Action
Target of Action
Halofuginone primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .
Mode of Action
This compound acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . Additionally, this compound also inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .
Biochemical Pathways
This compound affects metabolic processes such as the TGFβ and IL-17 signaling pathways . The inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . Furthermore, this compound inhibits prolyl-tRNA synthetase (ProRS) activity, thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .
Pharmacokinetics
This compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours .
Result of Action
The profound antitumoral effect of this compound is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It effectively suppresses tumor progression and metastasis in mice .
Biochemical Analysis
Biochemical Properties
Halofuginone plays a crucial role in biochemical reactions by acting as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It interacts with various enzymes and proteins, including collagen alpha-1 (I) chain and 72 kDa type IV collagenase . This compound also inhibits the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs . This accumulation triggers the amino acid starvation response, which exerts anti-inflammatory and anti-fibrotic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the development of T helper 17 cells, which play a significant role in autoimmune diseases . This compound also suppresses extracellular matrix deposition and cell proliferation, contributing to its anti-tumoral effects . Additionally, it affects cell signaling pathways, such as the TGFβ signaling pathway, by inhibiting Smad3 phosphorylation . This inhibition prevents the transition of fibroblasts to myofibroblasts, thereby reducing fibrosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs . This accumulation signals the initiation of the amino acid starvation response, which activates the integrated stress response and inhibits inflammation and fibrosis . This compound also inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, suppressing extracellular matrix deposition and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours . Long-term studies have shown that this compound effectively suppresses tumor progression and metastasis in mice . Additionally, this compound’s stability and degradation over time have been studied, revealing its sustained efficacy in various experimental models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on light-induced retinopathy in mice, this compound administration at a dosage of 0.4 mg/kg prevented outer retinal degeneration . Excessive doses of this compound have been associated with adverse and toxic side effects in animal models . For instance, intravenous administration of this compound at doses above 3 mg/kg in cats and 0.3 mg/kg in rats caused cardiovascular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TGFβ and IL-17 signaling pathways . It regulates autophagy through the Akt-mTORC1 or LKB1-AMPK signaling pathways . This compound’s inhibition of prolyl-tRNA synthetase activates the amino acid starvation response, leading to the activation of the integrated stress response and inhibition of inflammation and fibrosis .
Transport and Distribution
This compound is readily bioavailable and rapidly absorbed following oral administration . It has an apparent volume of distribution of 10 l/kg and is primarily excreted in the urine . The highest concentrations of this compound are found in the liver and kidney . The compound is transported and distributed within cells and tissues, interacting with various transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed that this compound induces the relocation of transcription factor EB from the cytosol to the nucleus in cancer cells . This relocation is associated with the activation of autophagy and the amino acid starvation response . Additionally, this compound’s interaction with lysosomes and its degradation by the proteasome have been documented .
Preparation Methods
Halofuginone hydrobromide is synthesized through a multi-step process. The initial step involves the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then reacted with chloroacetone in a two-step process. The final product, this compound hydrobromide, is obtained through a four-step reaction sequence that includes condensation, cyclization, deprotection, and isomerization . This method is both cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Halofuginone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: this compound can undergo substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Halofuginone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying quinazolinone derivatives.
Industry: This compound is used as a feed additive to prevent coccidiosis in poultry and other livestock.
Comparison with Similar Compounds
Halofuginone is unique compared to other quinazolinone derivatives due to its specific inhibition of prolyl-tRNA synthetase and its broad range of biological activities. Similar compounds include:
Febrifugine: The natural alkaloid from which this compound is derived.
Isofebrifugine: Another derivative of febrifugine with similar biological activities.
Quinazolinone Derivatives: Various synthetic compounds with different substituents on the quinazolinone ring
This compound’s unique combination of anti-inflammatory, anti-fibrotic, and anti-tumor properties makes it a valuable compound for both research and therapeutic applications.
Properties
Key on ui mechanism of action |
Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation. |
---|---|
CAS No. |
55837-20-2 |
Molecular Formula |
C16H17BrClN3O3 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15-/m1/s1 |
InChI Key |
LVASCWIMLIKXLA-HUUCEWRRSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Appearance |
Solid powder |
boiling_point |
595.8±60.0 °C(Predicted) |
density |
1.73±0.1 g/cm3(Predicted) |
melting_point |
>150°C dec. |
Key on ui other cas no. |
55837-20-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-bromo-6-chlorofebrifugine halofuginone halofunginone Stenorol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.